The BI-DIME Ligand Family: Structural Evolution and Catalytic Utility
The BI-DIME Ligand Family: Structural Evolution and Catalytic Utility
Executive Summary
The BI-DIME ligand family represents a paradigm shift in the design of chiral phosphorus ligands, moving away from the traditional
The "DIME" designation refers to the critical 2,6-dimethoxyphenyl substituent, which provides unique steric bulk and electronic hemilability. BI-DIME is industrially renowned for enabling the asymmetric Suzuki-Miyaura coupling of sterically hindered substrates (specifically tetra-ortho-substituted biaryls)—a transformation previously considered nearly impossible with high enantiocontrol.[1]
Historical Evolution & Design Philosophy[1]
2.1 The Limitation of
-Symmetry
Historically, asymmetric catalysis relied on
2.2 The "BI" Solution: P-Chirality and Rigidity
The BI-DIME architecture was engineered to solve the "hindered coupling problem." The design philosophy rests on three pillars:
-
P-Chirality: Unlike ligands where chirality resides on the carbon backbone, BI-DIME possesses a stereogenic phosphorus atom.[1] This places the chiral information directly at the metal coordination sphere.
-
Benzooxaphosphole Backbone: The five-membered ring fused to a benzene ring creates a rigid, conformationally unambiguous scaffold.[1][2] This prevents "ligand flexibility" that often erodes enantioselectivity.[1]
-
The "DIME" Switch (Electronic & Steric): The 2,6-dimethoxyphenyl group is not merely bulky.[1] The methoxy oxygens can engage in weak hemilabile interactions or polar-
interactions with substrates, stabilizing the transition state in palladium-catalyzed cross-couplings.[1]
Structural Mechanics & Ligand Family
The core structure of (S)-BI-DIME is (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole .[1][3]
3.1 The BI-DIME Quadrant Model
To understand its efficacy, one must visualize the ligand's spatial occupancy. The rigid backbone locks the tert-butyl and aryl groups into specific quadrants.
Figure 1: Structural logic of the BI-DIME ligand. The rigid backbone forces the substituents into specific quadrants, creating a highly defined chiral pocket.
3.2 Family Variants[1]
-
BI-DIME: The parent ligand.[1][4][5][6][7][8] Best for hindered Suzuki couplings.[1]
-
Me-BI-DIME: Methyl group at the 2-position.[1] Increases rigidity.[1]
-
iPr-BI-DIME: Isopropyl at the 2-position.[1] Used when even greater steric demand is required.[1]
-
Bis-BIDIME (DI-BIDIME): A dimeric bisphosphine version.[1] Essential for Nickel-catalyzed reductive couplings where bidentate coordination is required.[1]
Synthesis and Scalability
The synthesis of BI-DIME is modular, allowing for the rapid generation of analogs. It typically proceeds via a phosphine oxide intermediate which is resolved or synthesized stereoselectively.[1][5]
Key Synthetic Steps:
-
Cyclization: Formation of the benzooxaphosphole ring.[1]
-
Grignard Addition: Introduction of the bulky tert-butyl and aryl groups.[1]
-
Resolution/Reduction: Separation of P-chiral oxides and reduction to the active phosphine.[1]
Note: The air-stability of the phosphine oxide intermediate is a significant process advantage, allowing purification without inert atmosphere gloveboxes.
Core Applications & Experimental Protocols
5.1 The "Killer App": Sterically Hindered Asymmetric Suzuki-Miyaura Coupling
BI-DIME is the "gold standard" for synthesizing tetra-ortho-substituted biaryls (e.g., HIV integrase inhibitors, axially chiral natural products).[1]
Mechanism: The monoligated Pd(0)-BI-DIME species is the active catalyst.[1] The extreme bulk of the ligand promotes the reductive elimination of the crowded biaryl product—usually the rate-determining step in hindered couplings.
Protocol 1: Synthesis of Chiral Tetra-Ortho-Substituted Biaryls
-
Substrates: Aryl Bromide (1.0 equiv) + Aryl Boronic Acid (1.5 equiv).[1]
-
Catalyst: Pd(OAc)
(2–5 mol%).[1] -
Ligand: (S)-BI-DIME (2.2–5.5 mol%).[1]
-
Base/Solvent: K
PO / Toluene:Water (10:[1]1) or NaO Bu / Toluene.[1][8] -
Temperature: 60–80 °C.[1]
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a glovebox or under Ar, mix Pd(OAc)
and (S)-BI-DIME in Toluene.[1] Stir for 15 mins at RT to generate the active L-Pd species. Observation: Solution typically turns from orange to pale yellow. -
Substrate Addition: Add the aryl bromide, aryl boronic acid, and finely ground K
PO . -
Degassing: Add degassed water (critical for the boronic acid activation).[1]
-
Reaction: Seal the tube and heat to 80 °C for 12–24 hours.
-
Workup: Cool to RT. Filter through a pad of silica gel.[1] Analyze ee via chiral HPLC.[1]
5.2 Nickel-Catalyzed Reductive Coupling (Using Bis-BIDIME)
For intramolecular reductive cyclizations (e.g., alkynone cyclization), the dimeric Bis-BIDIME is required to stabilize the Ni(0) center.[1]
Protocol 2: Ni-Catalyzed Cyclization of Alkynones
-
Catalyst: Ni(COD)
(10 mol%).[1] -
Ligand: (S,S)-Bis-BIDIME (12 mol%).
-
Reductant: Et
SiH (3.0 equiv).[1] -
Solvent: THF, RT.
Comparative Performance Data
The following table highlights the superiority of BI-DIME in hindered systems compared to traditional ligands.
| Ligand | Substrate Type | Yield (%) | ee (%) | Note |
| (S)-BI-DIME | Tetra-ortho Biaryl (Me, Me, OMe, OMe) | 96% | 94% | Excellent for max steric bulk |
| (S)-BINAP | Tetra-ortho Biaryl | <10% | N/A | Fails to promote coupling |
| S-Phos | Tetra-ortho Biaryl | 90% | 0% (Racemic) | Achiral ligand, good yield but no ee |
| (R)-KenPhos | Tri-ortho Biaryl | 85% | 88% | Good, but less effective for tetra-ortho |
Mechanistic Visualization
The catalytic cycle for the Pd/BI-DIME system is distinct due to the formation of a monoligated [L-Pd(0)] species.[1]
Figure 2: Catalytic cycle for Pd-catalyzed Suzuki-Miyaura coupling. The steric bulk of BI-DIME is critical for facilitating the difficult reductive elimination step.
References
-
Tang, W. , Capacci, A. G., Wei, X., Li, W., White, A., Patel, N. D., ...[1] & Senanayake, C. H. (2010).[1] A P-Chiral Phosphorus Ligand for the Asymmetric Suzuki-Miyaura Coupling of Hindered Arylboronic Acids. Angewandte Chemie International Edition , 49(34), 5879-5883.[1] Link[1]
-
Tang, W. , & Zhang, X.[1][5] (2011).[1][9] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews , 103(8), 3029-3070.[1] (Context on P-chiral evolution).
-
Patel, N. D. , Rivalti, D., Buono, F. G., ...[1][4] & Senanayake, C. H. (2018).[1][8] Effective BI-DIME Ligand for Suzuki-Miyaura Cross-Couplings in Water with ppm Palladium and Triton X. Asian Journal of Organic Chemistry , 7(1), 1-8.[1] Link[1]
-
Xu, G. , Senanayake, C. H., & Tang, W. (2019).[1][10] P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[d][1,3]oxaphosphole Motif for Asymmetric Catalysis. Accounts of Chemical Research , 52(4), 1101-1112.[1] Link[1]
-
Fu, W. , Nie, M., Wang, A., & Tang, W. (2015).[1] Highly Enantioselective Nickel-Catalyzed Intramolecular Reductive Cyclization of Alkynones. Angewandte Chemie International Edition , 54(8), 2520-2524.[1] Link[1]
Sources
- 1. strem.com [strem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient construction of benzooxane heterocyclic phosphine skeleton by tandem nucleophilic addition/SNAR cycloning reaction | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Copper-catalyzed asymmetric hydrogenation of 2-substituted ketones via dynamic kinetic resolution - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00434J [pubs.rsc.org]
- 9. strem.com [strem.com]
- 10. P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[ d][1,3]oxaphosphole Motif for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
